Divergent Reactivity: P–O vs. P–C Bond Cleavage Pathways in Nucleophilic Displacement
DFT calculations demonstrate that (dichloromethyl)phosphonic acid derivatives occupy a unique 'borderline' reactivity regime compared to non-, mono-, and tri-chlorinated methylphosphonates. In nucleophilic displacement reactions, this compound can undergo either P–O or P–C bond cleavage, a dual pathway not available to its less- or more-chlorinated analogs [1]. This allows for a broader range of synthetic transformations.
| Evidence Dimension | Preferred nucleophilic displacement pathway (P–O vs. P–C bond cleavage) |
|---|---|
| Target Compound Data | Borderline case; P–O fission is preferred, but P–C scission is also feasible |
| Comparator Or Baseline | Dimethyl methylphosphonate (non-chlorinated) → Exclusive P–O bond cleavage; Dimethyl trichloromethylphosphonate → Exclusive P–C bond dissociation |
| Quantified Difference | Qualitative change in reaction mechanism (from exclusive P–O to borderline to exclusive P–C) with sequential chlorine substitution |
| Conditions | DFT calculations at B3LYP/6-31+G* level of theory, using IEF-PCM for solvent effects |
Why This Matters
This mechanistic bifurcation provides synthetic chemists with a unique handle for controlling reaction outcomes, offering pathways to products not accessible from simpler phosphonates.
- [1] Ashkenazi, N., Chen, R., & Columbus, I. (2010). The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage: A DFT Study. The Journal of Organic Chemistry, 75(8), 2623–2630. View Source
